N-Carbobenzyloxyindol-2-one
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Overview
Description
N-Carbobenzyloxyindol-2-one is a compound belonging to the indole family, characterized by its unique structure that includes an indole core with a carbobenzyloxy group attached
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of N-Carbobenzyloxyindol-2-one typically involves the reaction of indole-2-one with benzyl chloroformate under basic conditions. The reaction is usually carried out in the presence of a base such as sodium hydroxide or potassium carbonate, which facilitates the formation of the carbobenzyloxy group on the indole ring .
Industrial Production Methods: While specific industrial production methods for this compound are not extensively documented, the general approach involves scaling up the laboratory synthesis process. This includes optimizing reaction conditions to ensure high yield and purity, as well as implementing efficient purification techniques such as recrystallization or chromatography .
Chemical Reactions Analysis
Types of Reactions: N-Carbobenzyloxyindol-2-one undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxoindole derivatives.
Reduction: Reduction reactions can convert the carbobenzyloxy group to a hydroxyl group.
Substitution: The indole ring can undergo electrophilic substitution reactions, particularly at the C3 position.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.
Substitution: Electrophilic reagents like halogens or nitro compounds are used under acidic or basic conditions.
Major Products Formed: The major products formed from these reactions include various substituted indole derivatives, which can be further functionalized for specific applications .
Scientific Research Applications
N-Carbobenzyloxyindol-2-one has a wide range of applications in scientific research:
Mechanism of Action
The mechanism of action of N-Carbobenzyloxyindol-2-one involves its interaction with various molecular targets and pathways:
Molecular Targets: The compound can interact with enzymes and receptors, modulating their activity.
Pathways Involved: The compound’s effects are mediated through pathways related to oxidative stress, DNA damage, and protein synthesis inhibition.
Comparison with Similar Compounds
N-Carbobenzyloxyindol-2-one can be compared with other indole derivatives:
Similar Compounds: Indole-2-one, oxoindolin-2-one, and various substituted indoles.
Properties
Molecular Formula |
C16H13NO3 |
---|---|
Molecular Weight |
267.28 g/mol |
IUPAC Name |
benzyl 2-oxo-3H-indole-1-carboxylate |
InChI |
InChI=1S/C16H13NO3/c18-15-10-13-8-4-5-9-14(13)17(15)16(19)20-11-12-6-2-1-3-7-12/h1-9H,10-11H2 |
InChI Key |
KIONZLXDINWNAP-UHFFFAOYSA-N |
Canonical SMILES |
C1C2=CC=CC=C2N(C1=O)C(=O)OCC3=CC=CC=C3 |
Origin of Product |
United States |
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